molecular formula C13H19N B121610 3-[(4-Isopropylphenyl)methyl]azetidine CAS No. 937622-20-3

3-[(4-Isopropylphenyl)methyl]azetidine

Cat. No. B121610
M. Wt: 189.3 g/mol
InChI Key: LNQQQHXIJINEJV-UHFFFAOYSA-N
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Description

“3-[(4-Isopropylphenyl)methyl]azetidine” is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.30 . It is a 3-aryl substituted Azetidine .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of “3-[(4-Isopropylphenyl)methyl]azetidine” is represented by the formula C13H19N . The InChI Key is LNQQQHXIJINEJV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQQQHXIJINEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588375
Record name 3-{[4-(Propan-2-yl)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Isopropylphenyl)methyl]azetidine

CAS RN

937622-20-3
Record name 3-{[4-(Propan-2-yl)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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